molecular formula C10H9F4NO B13054114 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone

Cat. No.: B13054114
M. Wt: 235.18 g/mol
InChI Key: GSHCRHFMXXUUMX-UHFFFAOYSA-N
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Description

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone is a chemical compound characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

In industrial production, the synthesis may be scaled up using similar methods but optimized for larger quantities and cost-effectiveness. The reaction conditions, such as temperature, pressure, and choice of solvents, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include catalysts like palladium for coupling reactions, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds include other aminoacetone derivatives with different substituents on the phenyl ring. For example:

    1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]acetone: This compound has a chloro group instead of a fluoro group, which can affect its reactivity and biological activity.

    1-Amino-1-[4-fluoro-3-(methyl)phenyl]acetone: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in chemical properties and applications.

The uniqueness of 1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]acetone lies in the combination of the fluoro and trifluoromethyl groups, which impart distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-4,9H,15H2,1H3

InChI Key

GSHCRHFMXXUUMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)N

Origin of Product

United States

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